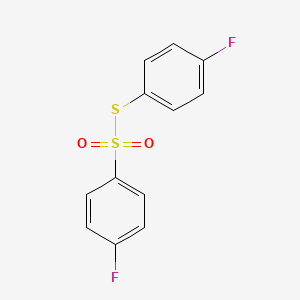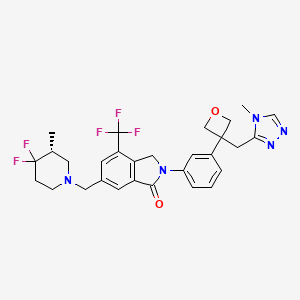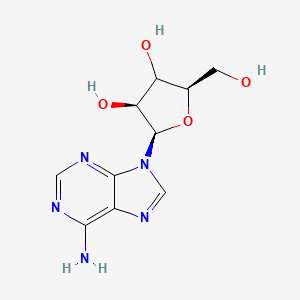
9-(|A-D-Xylofuranosyl)adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(|A-D-Xylofuranosyl)adenine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. This compound is composed of adenine, a purine base, attached to a xylofuranose sugar. Nucleoside analogs are significant in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(|A-D-Xylofuranosyl)adenine typically involves the protection of functional groups on the adenine and xylofuranose components, followed by glycosylation to form the nucleoside. For instance, the adenine can be protected at its 6-amino group with a benzoyl or (dimethylamino)methylene group, and the xylofuranose can be protected at the 5’-hydroxyl group with a dimethoxytrityl group. These protected intermediates are then subjected to glycosylation reactions under acidic conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
9-(|A-D-Xylofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups on the adenine or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the adenine base or the sugar.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of nucleoside analogs.
科学研究应用
9-(|A-D-Xylofuranosyl)adenine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
作用机制
The mechanism of action of 9-(|A-D-Xylofuranosyl)adenine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
9-(2’-Deoxy-β-D-xylofuranosyl)adenine: Similar in structure but lacks the hydroxyl group at the 2’ position.
9-(β-D-Arabinofuranosyl)adenine: Contains an arabinose sugar instead of xylose.
9-(β-D-Ribofuranosyl)adenine: Contains a ribose sugar instead of xylose.
Uniqueness
9-(|A-D-Xylofuranosyl)adenine is unique due to the presence of the xylofuranose sugar, which imparts distinct chemical and biological properties. This uniqueness can influence its interactions with enzymes and nucleic acids, making it a valuable compound for specific research and therapeutic applications .
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
InChI 键 |
OIRDTQYFTABQOQ-HMEJCUHCSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


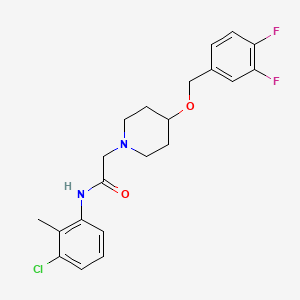
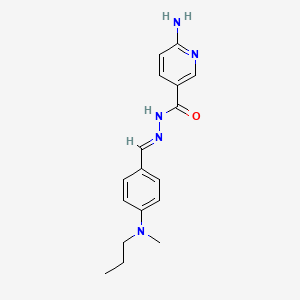
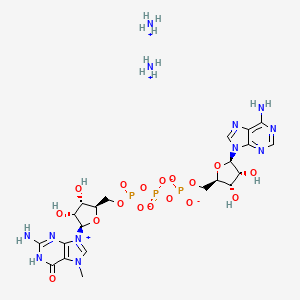
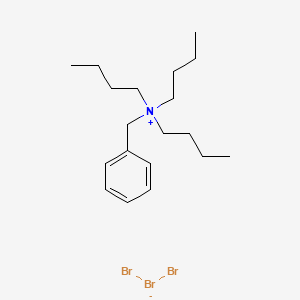
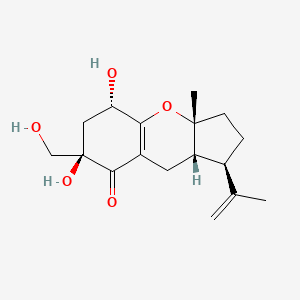
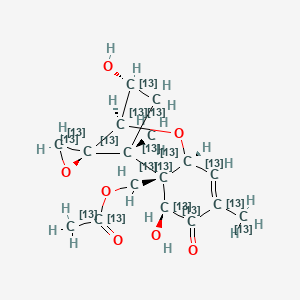
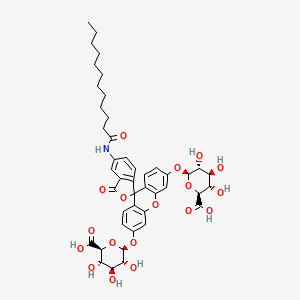
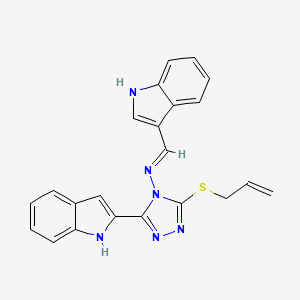
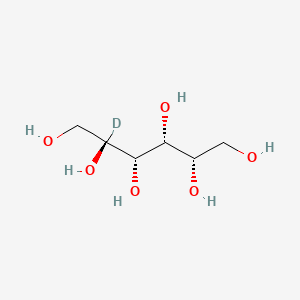
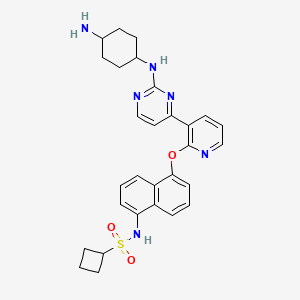
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
